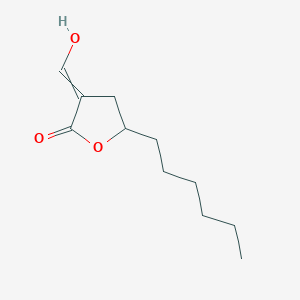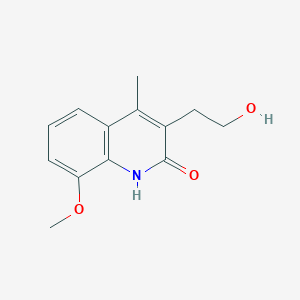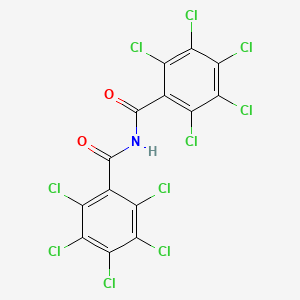
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide is a highly chlorinated organic compound. It is characterized by the presence of multiple chlorine atoms attached to benzene rings, making it a member of the polychlorinated aromatic compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications but also raises environmental concerns due to their persistence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide typically involves the chlorination of benzamide derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene to form pentachlorobenzene, followed by the acylation reaction to introduce the benzoyl group. The final step involves the formation of the amide bond, resulting in the target compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Types of Reactions:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation could lead to the formation of chlorinated benzoic acids.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution reactions and the development of new synthetic methodologies.
Biology: The compound’s stability and resistance to degradation make it a useful tool in studying the effects of persistent organic pollutants on biological systems.
Medicine: Research into its potential as a pharmacological agent is ongoing, with studies exploring its interactions with various biological targets.
Industry: It is used in the production of specialty chemicals and materials, where its stability and unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide involves its interaction with molecular targets through its highly electronegative chlorine atoms. These interactions can disrupt normal biological processes, leading to various effects. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, although the exact mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Pentachlorophenol: Another highly chlorinated compound used as a pesticide and disinfectant.
Pentachloronitrobenzene: Used as a fungicide in agriculture.
Pentachloroanisole: Known for its use in organic synthesis.
Eigenschaften
CAS-Nummer |
62984-81-0 |
|---|---|
Molekularformel |
C14HCl10NO2 |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
2,3,4,5,6-pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide |
InChI |
InChI=1S/C14HCl10NO2/c15-3-1(4(16)8(20)11(23)7(3)19)13(26)25-14(27)2-5(17)9(21)12(24)10(22)6(2)18/h(H,25,26,27) |
InChI-Schlüssel |
MTDFNHBPZJTBIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


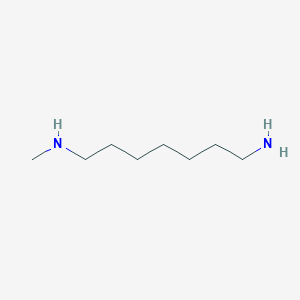
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
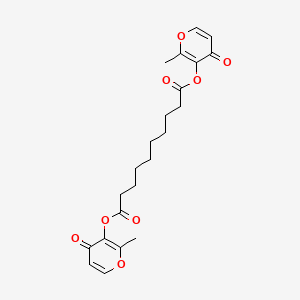
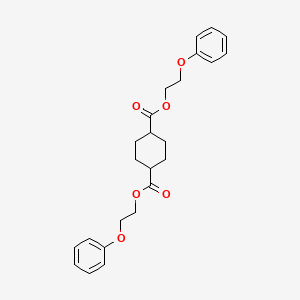
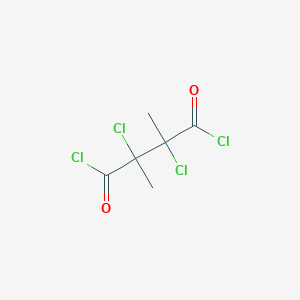
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
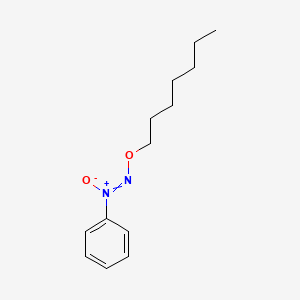
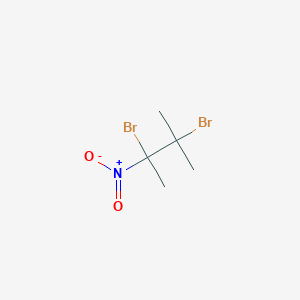
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
